2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Structure-Activity Relationship Positional isomerism Molecular recognition

Procure 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide to explore an underexploited kinase inhibitor pharmacophore. The unique 3-methylbenzyl substitution and thioether linker differentiate it from the para-methyl analog (CAS 681276-84-6), enabling systematic SAR studies of the N1-benzyl pocket. With a pre-qualified drug-like profile (logP ~4.97, tPSA 65 Ų) and ZINC 'In-Stock' status, it is ready for immediate computational docking and broad kinase selectivity profiling. Obtain both regioisomers to build a focused library.

Molecular Formula C21H19N3OS2
Molecular Weight 393.52
CAS No. 681276-00-6
Cat. No. B2747529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide
CAS681276-00-6
Molecular FormulaC21H19N3OS2
Molecular Weight393.52
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC=CS4
InChIInChI=1S/C21H19N3OS2/c1-15-5-4-6-16(11-15)12-24-13-19(17-7-2-3-8-18(17)24)27-14-20(25)23-21-22-9-10-26-21/h2-11,13H,12,14H2,1H3,(H,22,23,25)
InChIKeyQSUIGZUQZLWMMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 681276-00-6): Structural and Physicochemical Baseline for Procurement Evaluation


2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 681276-00-6) is a synthetic small molecule (C21H19N3OS2, MW 393.5 g/mol) belonging to the thiazolyl-indole acetamide class . It features a 1-(3-methylbenzyl)-1H-indole core linked via a thioether bridge to an N-(thiazol-2-yl)acetamide terminus . The compound has been submitted to multiple PubChem BioAssay high-throughput screening (HTS) campaigns, including targets such as regulator of G-protein signaling 4 (RGS4), mu-type opioid receptor (OPRM1), ADAM17, muscarinic acetylcholine receptor M1 (CHRM1), and furin . However, per the ZINC database and ChEMBL, no quantitative bioactivity data (IC50, Ki, EC50) have been published for this specific compound as of the latest update [1].

Why Generic Substitution of 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide Is Scientifically Unjustified


Within the thiazolyl-indole acetamide chemical space, even minor structural perturbations produce substantial differences in molecular recognition. The 3-methylbenzyl (meta-methyl) substitution on the indole N1 position in CAS 681276-00-6 is isomeric with the 4-methylbenzyl (para-methyl) analog (CAS 681276-84-6) , yet the positional shift alters the spatial orientation of the benzyl group, predicted dipole moment, and potential π-stacking interactions with hydrophobic binding pockets . In closely related indole-thiazole/oxadiazole acetamide series, substitution pattern on the benzyl/aryl ring has been shown to modulate antiproliferative IC50 values against cancer cell lines by over 10-fold [1]. Furthermore, the thioether (-S-CH2-C(=O)-) linker distinguishes this compound from analogs with direct methylene (-CH2-C(=O)-) or oxadiazole spacers, each conferring different conformational flexibility and metabolic stability profiles [1]. These structural determinants preclude reliable interchangeability without experimental validation.

Quantitative Differentiation Evidence for 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 681276-00-6): Comparator-Based Analysis


Positional Isomerism: Meta-Methyl vs. Para-Methyl Substitution on the N1-Benzyl Ring

CAS 681276-00-6 bears a 3-methyl (meta) substituent on the benzyl ring attached to the indole N1 position. Its closest cataloged regioisomer, CAS 681276-84-6, bears a 4-methyl (para) substituent at the same position . Both share identical molecular formula (C21H19N3OS2) and molecular weight (393.5 g/mol), making them isomeric. In medicinal chemistry, meta vs. para substitution on benzyl groups is well-documented to alter molecular electrostatic potential surfaces, dipole vector orientation, and binding pocket complementarity, particularly in kinases and nuclear receptors [1]. The InChIKey of the target compound (QSUIGZUQZLWMMU-UHFFFAOYSA-N) is distinct from that of the para isomer, confirming unique 2D structural identity . No published head-to-head biological comparison between these two isomers exists.

Structure-Activity Relationship Positional isomerism Molecular recognition

Predicted Lipophilicity (logP) Comparison: 3-Methylbenzyl Derivative vs. Unsubstituted Benzyl Analog

The target compound (CAS 681276-00-6) has a predicted logP of approximately 4.965 (ZINC15 calculated value), reflecting the contribution of the 3-methyl group on the benzyl ring [1]. The closest unsubstituted benzyl analog, 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide (CAS 681273-74-5, CSID:2767960), has a predicted ACD/logP of 4.98 . The marginal difference (ΔlogP ≈ -0.015) suggests that the meta-methyl group does not substantially increase overall lipophilicity relative to the unsubstituted benzyl parent, potentially due to the meta position's limited contribution to the molecular hydrophobic surface area. The target compound has a predicted topological polar surface area (tPSA) of 65 Ų [1], compared to 100 Ų for the unsubstituted benzyl analog as predicted by ACD/Labs ; this discrepancy likely reflects different computational methods (ZINC vs. ACD/Labs) rather than a genuine structural effect, as both compounds contain identical heteroatom counts (3 N, 1 O, 2 S).

Lipophilicity Drug-likeness ADME prediction

HTS Screening Profile Breadth: Multi-Target PubChem BioAssay Coverage vs. Single-Target Analogs

CAS 681276-00-6 has been tested in at least 129 distinct PubChem BioAssays spanning diverse target classes, as cataloged by Chemsrc . Documented screening campaigns include: (i) a primary cell-based HTS assay for RGS4 regulators (Johns Hopkins Ion Channel Center, AID 463111); (ii) a luminescence-based cell-based assay for mu-opioid receptor (OPRM1) agonists (Scripps Research Institute, AID 504326); (iii) a QFRET-based biochemical HTS for ADAM17 inhibitors (AID 720648); (iv) a fluorescence-based cell-based assay for muscarinic M1 receptor (CHRM1) modulators (AID 588814); and (v) a biochemical HTS for furin inhibitors (AID 463115) . In contrast, many structurally related indole-thiazole acetamides in the same chemical series have been screened against fewer target panels, limiting the breadth of selectivity profiling data available for comparator compounds. However, specific %inhibition or %activation values from these screens are not publicly accessible for this compound, and no confirmatory dose-response IC50 data have been reported.

High-throughput screening Target engagement PubChem BioAssay

Class-Level SAR Inference: Thioether Linker Contribution to Kinase Inhibitory Activity vs. Oxadiazole-Spaced Analogs

In a 2020 study by Sever et al., a series of 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides (2a-i) were evaluated for anticancer activity [1]. The most potent compound, 2e (bearing a 6-ethoxybenzothiazol-2-yl terminus), exhibited IC50 values of 6.43 ± 0.72 μM (HCT116), 9.62 ± 1.14 μM (A549), and 8.07 ± 1.36 μM (A375), outperforming the reference drug erlotinib (IC50 = 17.86 ± 3.22, 19.41 ± 2.38, and 23.81 ± 4.17 μM, respectively) [1]. Compound 2e also inhibited EGFR with an IC50 of 2.80 ± 0.52 μM [1]. Notably, the unsubstituted thiazol-2-yl analog (compound 2a in that series) showed substantially weaker or no reported activity, highlighting the critical importance of the terminal heterocycle substitution [1]. CAS 681276-00-6 differs from this series in two key aspects: (a) it lacks the 1,3,4-oxadiazole spacer, instead employing a direct thioether linkage between the indole 3-position and the acetamide carbonyl; (b) it carries a 3-methylbenzyl group on the indole N1 rather than an unsubstituted indole NH or methylene-linked indole. Published SAR from Src kinase inhibitor programs indicates that thioether-linked acetamides can achieve GI50 values in the low micromolar range (e.g., compound 8a: GI50 = 1.34 μM in NIH3T3/c-Src527F cells) [2], suggesting that the thioether scaffold in CAS 681276-00-6 is compatible with kinase target engagement. However, the specific contribution of the 3-methylbenzyl-thioether-acetamide architecture to potency has not been experimentally determined.

Kinase inhibition EGFR COX-2 Anticancer activity

Vendor-Independent Physicochemical Characterization: Molecular Descriptors Differentiating CAS 681276-00-6 from Simpler Indole-Thiazole Acetamides

CAS 681276-00-6 (MW 393.5, logP ~4.97, tPSA 65 Ų, 1 HBD, 5 HBA, 6 rotatable bonds, fraction sp³ = 0.19) [1] occupies a distinct physicochemical space compared to simpler indole-thiazole acetamides such as 2-(1H-indol-3-yl)-N-(thiazol-2-yl)acetamide (MW ~257, predicted logP ~2.5, tPSA ~70 Ų) [2]. The addition of the 3-methylbenzyl group increases molecular weight by approximately 136 Da and elevates logP by approximately 2.5 log units, pushing the compound beyond typical lead-like chemical space (MW ≤ 350, logP ≤ 3.5) and into drug-like space [1]. The compound has zero Rule of 5 violations and a fraction sp³ of 0.19, indicating a largely planar, aromatic structure with limited three-dimensional character [1]. These properties suggest the compound is more suitable for target-based screening in biochemical or cell-based assays requiring membrane permeability rather than for fragment-based or phenotypic screening campaigns that favor lower lipophilicity and higher sp³ character.

Physicochemical properties Drug-likeness Lead-likeness

Recommended Research Application Scenarios for 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 681276-00-6) Based on Available Evidence


Kinase Profiling and Selectivity Panel Screening

Based on class-level SAR from structurally related thiazolyl acetamides demonstrating Src kinase inhibition (GI50 = 1.34–2.30 μM) [1] and EGFR inhibition (IC50 = 2.80 μM) [2], CAS 681276-00-6 is a rational candidate for broad kinase selectivity profiling. The compound's thioether linker and 3-methylbenzyl substitution represent an underexplored combination within the indole-thiazole kinase inhibitor pharmacophore. Researchers should prioritize testing against Src-family kinases (Src, Yes, Fyn, Lyn), EGFR (wild-type and mutant forms), and other tyrosine kinases, using the published data for analogs 8a and 2e as baseline comparators.

GPCR Modulator Screening Leveraging Existing HTS Data

The compound's extensive PubChem BioAssay history includes screening against GPCR targets such as the mu-opioid receptor (OPRM1, AID 504326) and muscarinic acetylcholine receptor M1 (CHRM1, AID 588814) . Although primary HTS activity data are not publicly accessible, researchers can request these data from the originating screening centers (The Scripps Research Institute Molecular Screening Center, Johns Hopkins Ion Channel Center) to guide confirmatory dose-response experiments. The compound's predicted logP of ~4.97 [3] is compatible with cell-based GPCR assays requiring membrane permeability.

Structure-Activity Relationship (SAR) Expansion Around the N1-Benzyl Position

The availability of regioisomeric pairs (CAS 681276-00-6, meta-methyl; CAS 681276-84-6, para-methyl) makes this compound series uniquely suited for systematic SAR exploration of the N1-benzyl substitution pocket. Medicinal chemistry teams can procure both isomers, along with the unsubstituted benzyl analog (CAS 681273-74-5) , to construct a focused library elucidating the steric and electronic requirements at this position. This approach is directly supported by the established sensitivity of thiazolyl acetamide biological activity to N-benzyl substitution patterns [1].

Computational Docking and Virtual Screening Validation

Given that the ZINC database classifies this compound as 'In-Stock' with available 3D representations [3], it is immediately suitable for computational chemistry workflows including molecular docking, molecular dynamics simulations, and pharmacophore modeling. The compound's well-defined SMILES (CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC=CS4) and InChIKey facilitate unambiguous database registration . The predicted tPSA of 65 Ų and logP of 4.97 place it within the drug-like property space commonly targeted by virtual screening campaigns [3].

Quote Request

Request a Quote for 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.